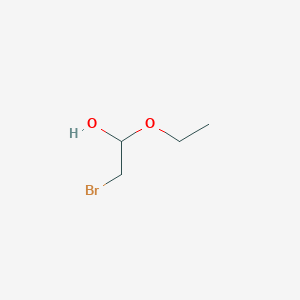
Diethyl 2-oxo-1-phenylpropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le phosphate de diéthyle 2-oxo-1-phénylpropyle est un composé organophosphoré de formule moléculaire C13H19O4P. Il s'agit d'un dérivé de l'acide phosphorique, caractérisé par la présence d'un groupe phényle et d'un groupe oxo lié à la chaîne propyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du phosphate de diéthyle 2-oxo-1-phénylpropyle peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de Michaelis-Arbuzov, où des phosphites trialkyles réagissent avec des halogénoacétones. Par exemple, la réaction de phosphites trialkyles avec l'iodoacétone donne le produit souhaité avec de bons rendements . Une autre méthode implique l'acylation des méthylphosphonates, qui comprend une métallation suivie de la réaction avec du chlorure d'acétyle .
Méthodes de production industrielle
La production industrielle du phosphate de diéthyle 2-oxo-1-phénylpropyle implique généralement une synthèse à grande échelle utilisant la réaction de Michaelis-Arbuzov en raison de son efficacité et de son rendement élevé. Les conditions de réaction sont optimisées pour garantir la pureté des réactifs et minimiser la présence d'humidité, qui peut affecter le rendement .
Analyse Des Réactions Chimiques
Types de réactions
Le phosphate de diéthyle 2-oxo-1-phénylpropyle subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des acides phosphoniques.
Réduction : Les réactions de réduction peuvent le convertir en phosphonates.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe phosphate est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir des rendements élevés et une sélectivité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des acides phosphoniques, des phosphonates et des phosphates substitués, selon le type de réaction et les réactifs utilisés .
Applications de la recherche scientifique
Le phosphate de diéthyle 2-oxo-1-phénylpropyle a plusieurs applications dans la recherche scientifique :
Industrie : Il est utilisé dans la production d'ignifugeants, de plastifiants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du phosphate de diéthyle 2-oxo-1-phénylpropyle implique son interaction avec des cibles moléculaires par l'intermédiaire de son groupe phosphate. Cette interaction peut inhiber ou activer des enzymes ou des récepteurs spécifiques, conduisant à divers effets biologiques. Le composé peut également subir une hydrolyse pour libérer des dérivés d'acide phosphorique, qui peuvent interagir davantage avec les voies biologiques .
Applications De Recherche Scientifique
Diethyl 2-oxo-1-phenylpropyl phosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl 2-oxo-1-phenylpropyl phosphate involves its interaction with molecular targets through its phosphate group. This interaction can inhibit or activate specific enzymes or receptors, leading to various biological effects. The compound can also undergo hydrolysis to release phosphoric acid derivatives, which can further interact with biological pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires au phosphate de diéthyle 2-oxo-1-phénylpropyle comprennent :
- (2-oxopropyl)phosphonate de diéthyle
- (2-oxopropyl)phosphonate de diméthyle
- (2-oxo-1-phényléthyl)phosphonate de diéthyle
Unicité
Le phosphate de diéthyle 2-oxo-1-phénylpropyle est unique en raison de ses caractéristiques structurelles spécifiques, telles que le groupe phényle et le groupe oxo sur la chaîne propyle. Ces caractéristiques confèrent des propriétés chimiques et une réactivité distinctes, ce qui le rend adapté à des applications spécifiques en synthèse organique et en chimie médicinale .
Propriétés
Numéro CAS |
192378-92-0 |
|---|---|
Formule moléculaire |
C13H19O5P |
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
diethyl (2-oxo-1-phenylpropyl) phosphate |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)18-13(11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
Clé InChI |
UWABAVPEOMEJOC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(C1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


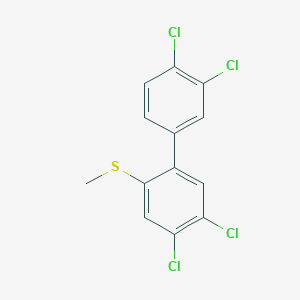

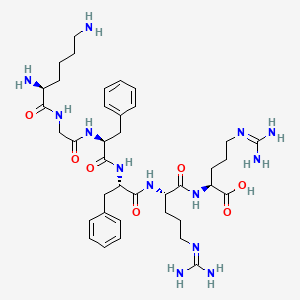
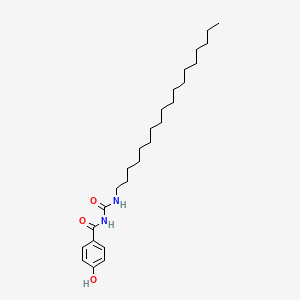

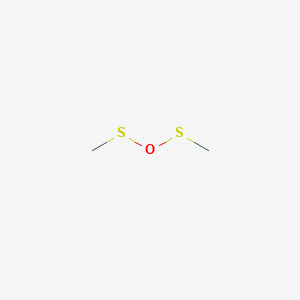
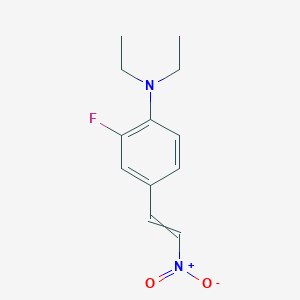
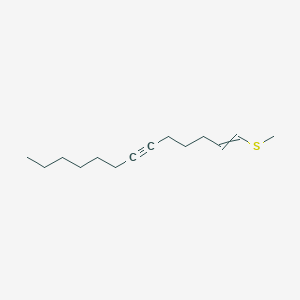
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
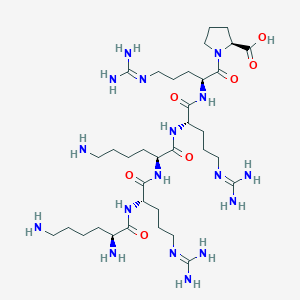
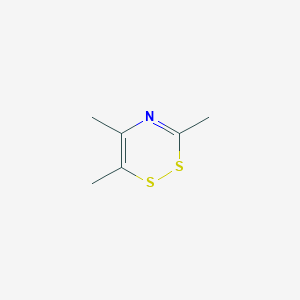
![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)

